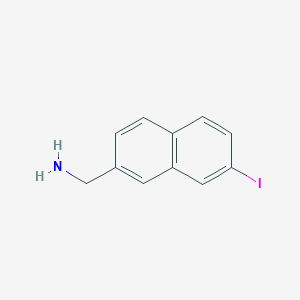
2-(Aminomethyl)-7-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-7-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-iodonaphthalene typically involves multi-step organic reactions. One common method is the iodination of naphthalene derivatives, followed by the introduction of the aminomethyl group. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The aminomethyl group can be introduced through a reductive amination process, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, imines, and primary amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-7-iodonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-7-iodonaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the iodine atom, resulting in different reactivity and applications.
7-Iodonaphthalene:
2-(Aminomethyl)-6-iodonaphthalene: Positional isomer with different spatial arrangement, leading to variations in reactivity and biological activity.
Uniqueness
2-(Aminomethyl)-7-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom on the naphthalene ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Eigenschaften
Molekularformel |
C11H10IN |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
(7-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
InChI-Schlüssel |
PSFDYVCUIHQBPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



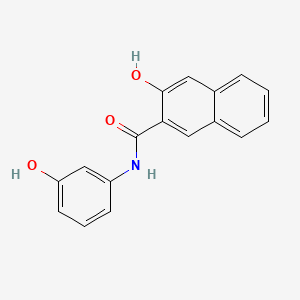

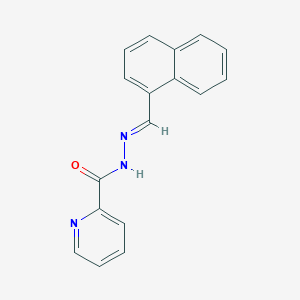
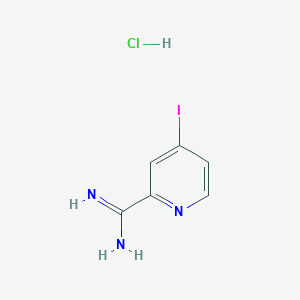

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
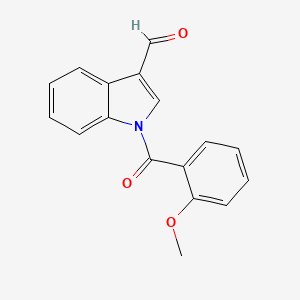


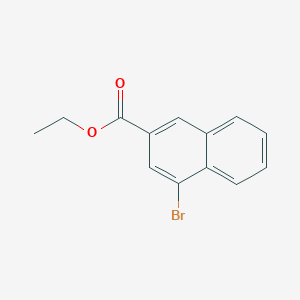
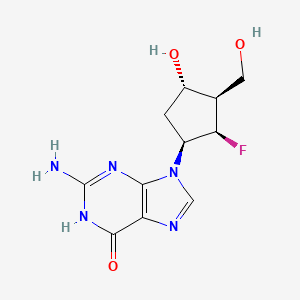

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
